Cas no 85696-95-3 (1-Methyl-1H-indol-4-amine)

1-Methyl-1H-indol-4-amine is a substituted indole derivative featuring a methyl group at the 1-position and an amine functional group at the 4-position of the indole ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural framework is conducive to further functionalization, enabling the creation of diverse heterocyclic compounds. The presence of the amine group enhances reactivity, facilitating participation in coupling reactions, acylation, and other transformations. High purity grades are available to ensure consistency in research and industrial applications. Suitable for use in controlled environments, it requires proper handling due to its potential sensitivity.
1-Methyl-1H-indol-4-amine structure
1-Methyl-1H-indol-4-amine structure
商品名:1-Methyl-1H-indol-4-amine
CAS番号:85696-95-3
MF:C9H10N2
メガワット:146.189101696014
MDL:MFCD08061153
CID:60908
PubChem ID:22170307

1-Methyl-1H-indol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-Methyl-1H-indol-4-amine
    • 1-Methyl-1H-indol-4-ylamine
    • 1-methylindol-4-amine
    • 1-METHYL-1H-INDOLE-4-AMINE
    • 1-methyl-4-indolamine
    • 4-amino-1-methylbenzoindole
    • 4-amino-1-methylindole
    • 4-amino-N-methyl-indole
    • 4-Amino-N-methylindole
    • N1-methyl-4-aminoindole
    • N-methyl-4-aminoindole
    • 1-Methyl-1H-indol-4-amine (ACI)
    • 1-Methyl-4-aminoindole
    • SY101326
    • DTXSID00623177
    • 4-Amino-1-methyl-1H-indole
    • CS-0061752
    • ODOJPFQQFJVNMD-UHFFFAOYSA-N
    • 1-Methyl-1H-indol-4-ylamine, AldrichCPR
    • MFCD08061153
    • EN300-65947
    • 1-methyl-4-amino-indole
    • AKOS005362527
    • AB43235
    • 1H-INDOL-4-AMINE, 1-METHYL-
    • AS-35811
    • STL146395
    • 85696-95-3
    • SCHEMBL736739
    • BBL036797
    • MDL: MFCD08061153
    • インチ: 1S/C9H10N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,10H2,1H3
    • InChIKey: ODOJPFQQFJVNMD-UHFFFAOYSA-N
    • ほほえんだ: NC1C2C=CN(C=2C=CC=1)C

計算された属性

  • せいみつぶんしりょう: 146.08400
  • どういたいしつりょう: 146.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 色と性状: Yellow to Brown Sticky Oil to Semi-Solid
  • 密度みつど: 1.151
  • ふってん: 328.036 °C at 760 mmHg
  • フラッシュポイント: 328.036 °C at 760 mmHg
  • 屈折率: 1.62
  • PSA: 30.95000
  • LogP: 2.34170

1-Methyl-1H-indol-4-amine セキュリティ情報

1-Methyl-1H-indol-4-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Methyl-1H-indol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-65947-0.1g
1-methyl-1H-indol-4-amine
85696-95-3 95%
0.1g
$38.0 2023-02-13
OTAVAchemicals
4057872-500MG
1-methyl-1H-indol-4-amine
85696-95-3 95%
500MG
$200 2023-06-29
Enamine
EN300-65947-5.0g
1-methyl-1H-indol-4-amine
85696-95-3 95%
5.0g
$441.0 2023-02-13
Enamine
EN300-65947-0.5g
1-methyl-1H-indol-4-amine
85696-95-3 95%
0.5g
$84.0 2023-02-13
Enamine
EN300-65947-2.5g
1-methyl-1H-indol-4-amine
85696-95-3 95%
2.5g
$233.0 2023-02-13
TRC
M321575-100mg
1-Methyl-1H-indol-4-amine
85696-95-3
100mg
$ 65.00 2022-06-04
TRC
M321575-50mg
1-Methyl-1H-indol-4-amine
85696-95-3
50mg
$ 50.00 2022-06-04
TRC
M321575-500mg
1-Methyl-1H-indol-4-amine
85696-95-3
500mg
$ 210.00 2022-06-04
ChemScence
CS-0061752-1g
1-Methyl-1H-indol-4-amine
85696-95-3 99.56%
1g
$39.0 2022-04-26
Enamine
EN300-65947-0.05g
1-methyl-1H-indol-4-amine
85696-95-3 95%
0.05g
$25.0 2023-02-13

1-Methyl-1H-indol-4-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water
2.1 Reagents: tert-Butyl hypochlorite Solvents: Tetrahydrofuran
2.2 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
4.1 Solvents: Tetrahydrofuran
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
6.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Tetrahydrofuran
2.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
5.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Ethanol ,  Tetrahydrofuran
2.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water
3.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite Solvents: Tetrahydrofuran
4.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
7.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
リファレンス
Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles
Halaiev, Olexandr; et al, Tetrahedron Letters, 2017, 58(13), 1324-1325

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  0 °C; 24 h, 40 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0 °C; 2 h, rt
3.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
リファレンス
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ;  120 °C
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0 °C; 2 h, rt
4.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
リファレンス
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, rt
リファレンス
Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src
Ple, Patrick A.; et al, Journal of Medicinal Chemistry, 2004, 47(4), 871-887

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Ethanol ,  Water
2.1 Reagents: Triethylamine Solvents: tert-Butanol
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ,  Acetic acid
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled
1.2 4 h, rt
2.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 1 h, reflux
2.2 Reagents: Ammonia Solvents: Water ;  neutralized
リファレンス
Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles
Halaiev, Olexandr; et al, Tetrahedron Letters, 2017, 58(13), 1324-1325

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: tert-Butanol
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Dimethylformamide
2.1 Reagents: Acetic acid ,  Iron Solvents: Ethanol ,  Acetic acid
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
5.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Acetic acid ,  Water ;  heated; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
リファレンス
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ,  Water
リファレンス
An unexpected rearrangement of 4-alkylaminoindoles
Ley, Steven V.; et al, Journal of the Chemical Society, 1982, (23), 1356-7

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 14 h, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  reflux; 20 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines
Gillespie, James E.; et al, Journal of the American Chemical Society, 2021, 143(25), 9355-9360

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
リファレンス
Approaches to the synthesis of teleocidins A and B
Porter, Roderick Alan, 1982, , ,

1-Methyl-1H-indol-4-amine Raw materials

1-Methyl-1H-indol-4-amine Preparation Products

1-Methyl-1H-indol-4-amineに関する追加情報

Recent Advances in the Study of 1-Methyl-1H-indol-4-amine (CAS: 85696-95-3) in Chemical Biology and Pharmaceutical Research

The compound 1-Methyl-1H-indol-4-amine (CAS: 85696-95-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic amine, belonging to the indole family, has been investigated for its role in modulating various biological pathways, including those involved in inflammation, cancer, and neurological disorders. Recent studies have highlighted its unique chemical properties and biological activities, making it a promising candidate for drug development.

One of the key areas of research involving 1-Methyl-1H-indol-4-amine is its potential as a kinase inhibitor. Kinases play a critical role in cell signaling and are often dysregulated in diseases such as cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-Methyl-1H-indol-4-amine exhibited potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range. These findings suggest that this compound could serve as a scaffold for the development of novel kinase-targeted therapies.

In addition to its kinase inhibitory properties, 1-Methyl-1H-indol-4-amine has also been explored for its anti-inflammatory effects. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The study proposed that the mechanism of action involves the modulation of the NF-κB signaling pathway, which is a central regulator of inflammatory responses. These results indicate potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another promising avenue of research involves the neuroprotective effects of 1-Methyl-1H-indol-4-amine. A 2022 study in the European Journal of Pharmacology found that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The researchers attributed these effects to the compound's ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses. Given the role of oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's, these findings open new possibilities for therapeutic interventions.

Despite these promising findings, challenges remain in the development of 1-Methyl-1H-indol-4-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Recent advances in computational chemistry and structure-activity relationship (SAR) studies are expected to facilitate the design of more potent and selective derivatives.

In conclusion, 1-Methyl-1H-indol-4-amine (CAS: 85696-95-3) represents a versatile scaffold with diverse biological activities. Ongoing research continues to uncover its potential in treating various diseases, from cancer to neurodegenerative disorders. Future studies should focus on optimizing its pharmacological properties and elucidating its mechanisms of action in greater detail to pave the way for clinical applications.

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